REACTION_CXSMILES
|
Br.[CH3:2][N:3]1[C:7]([NH:8][CH2:9][CH2:10][CH2:11][O:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19]Br)[CH:14]=2)=[N:6][C:5]([NH2:21])=[N:4]1.[NH:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1>C(O)C>[CH3:2][N:3]1[C:7]([NH:8][CH2:9][CH2:10][CH2:11][O:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][N:22]3[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]3)[CH:14]=2)=[N:6][C:5]([NH2:21])=[N:4]1 |f:0.1|
|
Name
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1-Methyl-N5 -[3-[3-(bromomethyl)phenoxy]propyl]-1H-1,2,4-triazole-3,5-diamine, hydrobromide
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
Br.CN1N=C(N=C1NCCCOC1=CC(=CC=C1)CBr)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue triturated with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(N=C1NCCCOC1=CC(=CC=C1)CN1CCCCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |